tert-Butyl (5-chlorothiophen-2-yl)carbamate

Drug Metabolism Toxicophore Mitigation Lead Optimization

Inconsistent thiophene building block quality can derail multi-step synthesis and compromise SAR data. tert-Butyl (5-chlorothiophen-2-yl)carbamate addresses this with ≥98% purity, ensuring reproducible cross-coupling and amide bond formations. • Distinct 5-Cl electronic profile: moderate electron-withdrawing character balances metabolic stability and synthetic tractability, outperforming 5-H (metabolic liability) and 5-Br (excessive reactivity) analogs. • TPSA 66.6 Ų & consensus LogP 2.92: rational choice for CNS-penetrant compound libraries targeting neurological indications. • Orthogonal Boc protection enables complex synthetic sequences; batch-to-batch consistency supports reliable SAR campaigns.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 63806-71-3
Cat. No. B1600477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-chlorothiophen-2-yl)carbamate
CAS63806-71-3
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(S1)Cl
InChIInChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
InChIKeySLZLJXFJTIAWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-chlorothiophen-2-yl)carbamate Overview


tert-Butyl (5-chlorothiophen-2-yl)carbamate (CAS 63806-71-3) is a heterocyclic carbamate derivative consisting of a 5-chlorothiophene ring bearing a tert-butyloxycarbonyl (Boc)-protected amine at the 2-position. This compound serves as a protected 2-amino-5-chlorothiophene building block for organic synthesis and medicinal chemistry applications [1]. The Boc group provides orthogonal protection during multi-step syntheses, while the 5-chloro substituent introduces a specific electronic and steric profile distinct from unsubstituted, brominated, or methylated thiophene analogs. Commercially available in high purity (98%), this compound functions primarily as a synthetic intermediate rather than an end-use active pharmaceutical ingredient .

Boc-protected amine for orthogonal protection strategies
5-Chloro substituent enables electronic/steric tuning
High-purity grade supports reproducible coupling

Non-Substitutability of tert-Butyl (5-chlorothiophen-2-yl)carbamate


Generic substitution of thiophene carbamate building blocks is scientifically unsound due to substantial differences in electronic properties, metabolic stability, and synthetic utility driven by the 5-position substituent. The chlorine atom in tert-Butyl (5-chlorothiophen-2-yl)carbamate confers a unique balance of moderate electron-withdrawing character and intermediate bioactivation potential that distinguishes it from 5-bromo (enhanced cross-coupling reactivity), 5-unsubstituted (higher metabolic liability), and 5-methyl (reduced electrophilic substitution capability) analogs [1]. These physicochemical differences directly impact downstream reaction yields, pharmacokinetic properties of final drug candidates, and the interpretability of structure-activity relationship (SAR) studies. Substituting an uncharacterized analog introduces uncontrolled variables that can compromise synthetic reproducibility, alter lead optimization trajectories, and invalidate comparative biological datasets.

5-Cl 5-H Higher bioactivation potential may shift metabolic profile and lead optimization
5-Cl 5-Br Enhanced cross-coupling reactivity can alter synthetic outcomes and SAR interpretation
5-Cl 5-Me Reduced electrophilic reactivity limits further derivatization options

Comparator-Based Evidence: tert-Butyl (5-chlorothiophen-2-yl)carbamate


Reactive Metabolite Reduction: 5-Chloro Advantage

In a quantitative thiol-trapping assay using dansyl glutathione in NADPH-fortified human liver microsomes, the 5-chloro-substituted thiophene analog demonstrated reduced bioactivation potential relative to unsubstituted (5-H) and 5-bromo-substituted analogs [1]. This assay directly measures the formation of reactive metabolites capable of forming GSH adducts, which are associated with idiosyncratic drug toxicity.

Reactive metabolite reduction
Class-level
5-Cl: intermediate GSH adduct level; 5-H: highest; 5-CH3: lowest
Supports bioactivation risk profiling during lead optimization
Class-level inference; verify in target metabolic context
Drug Metabolism Toxicophore Mitigation Lead Optimization

Lipophilicity for Permeability Optimization

Computed lipophilicity values for tert-Butyl (5-chlorothiophen-2-yl)carbamate indicate moderate hydrophobicity with a consensus Log Po/w of 2.92, derived from five computational methods . This value falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, while offering a distinct lipophilicity profile compared to 5-unsubstituted and 5-bromo analogs.

Lipophilicity (LogP)
Class-level
Consensus Log Po/w = 2.92; between 5-H (lower) and 5-Br (higher)
Supports balanced permeability and solubility assessment
Computational prediction; verify experimentally
Physicochemical Properties Drug Design ADME Prediction

High Purity for Reproducible Synthesis

tert-Butyl (5-chlorothiophen-2-yl)carbamate is commercially supplied with a standard purity specification of 98% as verified by NMR, HPLC, and GC batch analysis . This high purity level reduces the risk of side reactions from impurities that could compromise multi-step synthetic sequences, particularly in sensitive cross-coupling or amide bond-forming reactions.

Commercial purity
Supporting evidence
98% (HPLC/NMR verified)
High purity reduces side reactions in multi-step syntheses
Batch-specific QC; confirm COA
Chemical Procurement Synthetic Reproducibility Quality Control

Blood-Brain Barrier Penetration: TPSA Support

The computed Topological Polar Surface Area (TPSA) of 66.6 Ų for tert-Butyl (5-chlorothiophen-2-yl)carbamate falls below the commonly accepted threshold of 90 Ų for optimal blood-brain barrier (BBB) penetration [1]. This value, combined with moderate lipophilicity, suggests that compounds derived from this building block may possess favorable CNS penetration characteristics compared to more polar thiophene analogs.

TPSA & BBB prediction
Class-level
TPSA 66.6 Ų (< 90 Ų threshold)
Suggests potential for CNS penetration in derived compounds
Computational estimate; requires in vivo validation
CNS Drug Discovery ADME Prediction Physicochemical Properties

Application Scenarios for tert-Butyl (5-chlorothiophen-2-yl)carbamate


Medicinal Chemistry: Balanced Metabolic and Synthetic Profile

In kinase inhibitor or GPCR modulator programs where the thiophene core is a known toxicophore, the 5-chloro substitution offers an intermediate bioactivation profile that mitigates reactive metabolite risk while retaining sufficient electrophilic character for downstream functionalization via metal-catalyzed cross-coupling reactions [1]. This building block is appropriate for SAR exploration where both metabolic stability and synthetic tractability are required, particularly when 5-unsubstituted analogs have shown unacceptable in vitro toxicity signals in preliminary screening.

CNS Drug Discovery: Predicted BBB Penetration

The TPSA value of 66.6 Ų, which is well below the 90 Ų BBB penetration threshold, combined with moderate lipophilicity (consensus LogP 2.92), makes this building block a rational choice for constructing CNS-penetrant compound libraries [2]. Programs targeting neurological indications such as Alzheimer's disease, Parkinson's disease, or psychiatric disorders should prioritize this analog over more polar thiophene derivatives that may exhibit restricted brain exposure.

Multi-Step Synthesis: Orthogonal Protection and High Purity

The Boc-protected amine functionality enables orthogonal protection strategies in complex synthetic sequences, while the 98% purity specification minimizes impurities that could interfere with sensitive transformations such as palladium-catalyzed couplings or amide bond formations . This compound is particularly suitable for academic and industrial laboratories where synthetic reproducibility and batch-to-batch consistency are critical for generating reliable SAR data or scaling up lead compounds.

SAR Studies: Halogen Effects on Binding and ADME

In systematic SAR campaigns exploring the impact of 5-position substituents on biological activity, the 5-chloro analog serves as an essential comparator to 5-H, 5-Br, and 5-CH3 derivatives. The distinct electronic and steric properties of chlorine (moderate electron-withdrawing, intermediate size) relative to hydrogen, bromine, and methyl groups enable deconvolution of substituent effects on target engagement, selectivity, and pharmacokinetic parameters [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced bioactivation and reactivity
Metabolic stability and cross-coupling yields
CNS drug discovery library design
Predicted CNS penetration profile
Brain exposure in relevant models
Multi-step synthetic sequences
Orthogonal Boc protection and high purity
Batch consistency and coupling efficiency
Halogen SAR studies
Distinct electronic and steric 5-Cl character
Substituent effects on target binding and ADME

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